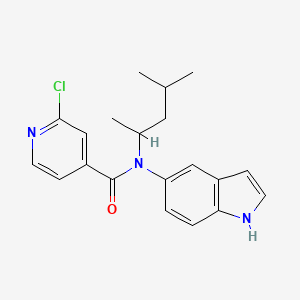![molecular formula C19H17ClN2O4 B2906366 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 896508-49-9](/img/structure/B2906366.png)
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known as 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid. It has a molecular formula of C19H17CLN2O4 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzoyl group, which is further attached to a benzoic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.81 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests its utility in designing new drugs to combat tuberculosis, especially drug-resistant strains.
Chemical Synthesis
In the realm of chemical synthesis, this compound is used as an intermediate for the preparation of various polymeric materials. For instance, it has been utilized in the synthesis of bisphthalazinone monomers, which are essential for creating poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . These materials have applications in high-performance plastics and engineering.
Industrial Applications
While specific industrial applications of this compound were not directly found, related compounds have been scaled up for the manufacturing of therapeutic SGLT2 inhibitors, which are used in diabetes therapy . This indicates the potential industrial relevance of similar compounds in large-scale pharmaceutical production.
Environmental Science
The safety profile of this compound is crucial for environmental science. It has been noted to cause skin and eye irritation, and respiratory irritation, which is important information for handling and storage in research and industrial settings . Understanding its safety is essential for its application in any environmental science-related field.
Biotechnology
In biotechnology, the compound’s derivatives could be explored for their affinity and selectivity towards biological receptors. For example, similar compounds have been modified to act as ligands for dopamine receptors . This suggests potential applications in the design of biologically active molecules that can interact with specific cellular targets.
Educational and Research Tool
Lastly, the compound can be used as an educational tool in academic settings, demonstrating reactions at the benzylic position, which is a key concept in organic chemistry . It can also serve as a research tool in studying nucleophilic substitution reactions, which are fundamental to organic synthesis.
Safety And Hazards
特性
IUPAC Name |
2-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-16-8-4-3-7-15(16)18(24)22-11-9-21(10-12-22)17(23)13-5-1-2-6-14(13)19(25)26/h1-8H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHEDOQPKBUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

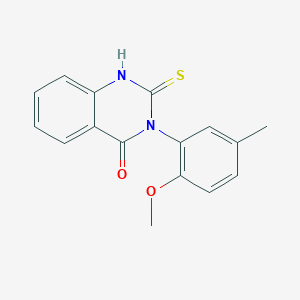
![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)
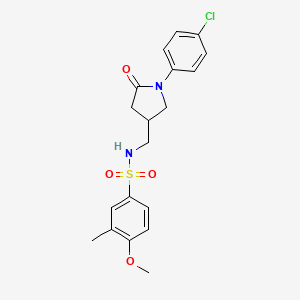
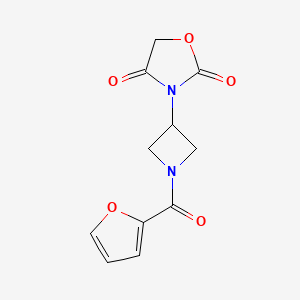
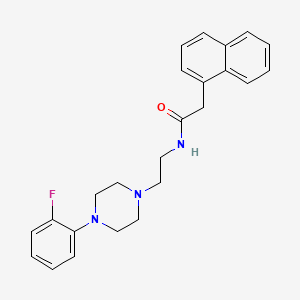
![[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2906292.png)
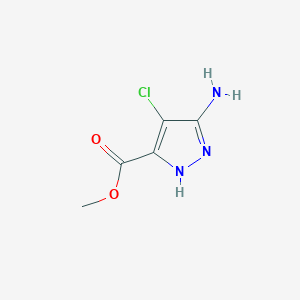
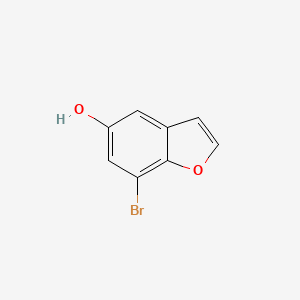


![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)
